N-[(2S)-1-Hydroxybutan-2-yl]acetamide
Description
N-[(2S)-1-Hydroxybutan-2-yl]acetamide is a chiral acetamide derivative characterized by a hydroxylated butan-2-yl substituent on the nitrogen atom of the acetamide backbone. The (2S) configuration indicates the stereochemistry at the second carbon of the butan-2-yl chain, which influences its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[(2S)-1-hydroxybutan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-6(4-8)7-5(2)9/h6,8H,3-4H2,1-2H3,(H,7,9)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITXTRUIAQZVFJ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2S)-1-Hydroxybutan-2-yl]acetamide can be synthesized through several methods. One common synthetic route involves the reaction of (S)-2-amino-1-butanol with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the acetic acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-Hydroxybutan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-[(2S)-1-oxobutan-2-yl]acetamide.
Reduction: Formation of N-[(2S)-1-aminobutan-2-yl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2S)-1-Hydroxybutan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of N-[(2S)-1-Hydroxybutan-2-yl]acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can influence the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Functional Group Analysis
The compound’s key distinguishing feature is the (2S)-1-hydroxybutan-2-yl group, which contrasts with other acetamides bearing varied substituents:
Physicochemical Properties
- Solubility: this compound exhibits moderate solubility in polar solvents (e.g., ethanol, water) due to its hydroxyl group, contrasting with N-(6-aminohexyl)acetamide, which has higher aqueous solubility from its terminal amine .
- Lipophilicity : The phenyl-substituted analog () shows higher logP values compared to the aliphatic this compound, suggesting enhanced membrane permeability .
- Thermal Stability : Hydroxylated acetamides generally exhibit lower melting points (e.g., 76–80°C for related compounds in ) compared to aromatic derivatives like N-(4-hydroxyphenyl)acetamide, which may form crystalline solids with higher melting points .
Tables
Table 1. Structural Comparison of Selected Acetamides
Biological Activity
N-[(2S)-1-Hydroxybutan-2-yl]acetamide, also known as a derivative of acetamide, has garnered interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₆H₁₃NO₂
- Molar Mass : Approximately 115.18 g/mol
The compound features a hydroxy group that can engage in hydrogen bonding, and an amide group that is crucial for various biochemical interactions. The stereochemistry (2S configuration) may influence its biological efficacy by affecting its interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxy group facilitates hydrogen bonding with enzymes and receptors.
- Enzyme Interaction : The amide group participates in reactions that may modulate enzyme activity, influencing metabolic pathways.
These interactions suggest potential therapeutic effects, particularly in drug development contexts.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antifungal properties, making it a candidate for agricultural applications.
- Neuropharmacological Effects : Its potential role in neurological pathways has been explored, particularly in the context of neuroprotective effects against conditions like epilepsy .
Antimicrobial Activity
A study investigating the antifungal properties of this compound found that it could inhibit the growth of certain fungal strains. The mechanism appears to involve disruption of cellular processes critical for fungal survival.
Neuropharmacological Studies
In a neuropharmacological context, this compound was tested alongside other compounds for their effects on seizure activity. The results indicated potential anticonvulsant properties, suggesting further exploration for use in treating epilepsy .
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide | Chloro group, acetamide functional group | Antifungal activity |
| N-(1-hydroxybutan-2-yl)acetamide | Similar acetamide structure | Neuroprotective effects |
| 4-chloro-N-(1-hydroxybutan-2-yl)acetamide | Chloro substitution at a different position | Potentially different biological activity |
This table illustrates how the unique structural features of this compound may enhance its biological activities compared to related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
